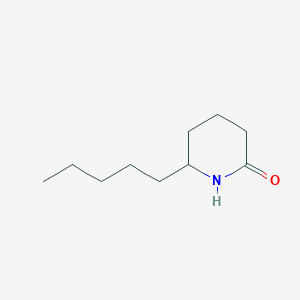

6-Pentylpiperidin-2-one

Description

6-Pentylpiperidin-2-one (CAS: 1352498-42-0) is a cyclic amide (lactam) featuring a six-membered piperidine ring with a ketone group at the 2-position and a pentyl substituent at the 6-position. It has a molecular weight of 208.62 g/mol and is identified as a minor bioactive constituent in natural extracts, such as those derived from Koelreuteria paniculata roots, where it constitutes 2.58% of the methanol-soluble fraction . While its specific biological roles remain understudied, its structural analogs are known for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name |

6-pentylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-6-9-7-5-8-10(12)11-9/h9H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASNBHPAKGHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535287 | |

| Record name | 6-Pentylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90432-62-5 | |

| Record name | 6-Pentylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 6-pentyl-1,5-diaminopentane with a suitable oxidizing agent can yield 6-Pentylpiperidin-2-one. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 6-Pentylpiperidin-2-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be employed to facilitate the hydrogenation and cyclization steps. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Pentylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Pentylpiperidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.

- Analgesics and Antipsychotics: The compound is a precursor for synthesizing novel analgesics and antipsychotic medications. Research indicates that modifications on the piperidine structure can enhance binding affinities at opioid receptors, making it a valuable scaffold for drug design .

- Opioid Receptor Agonists: Studies have demonstrated that derivatives of 6-pentylpiperidin-2-one exhibit potent agonistic activity at both μ and δ opioid receptors. For instance, compounds derived from this scaffold have shown binding affinities in the nanomolar range, indicating potential therapeutic efficacy in pain relief .

Biological Studies

The compound plays a significant role in biological research, particularly in studying enzyme inhibitors and receptor interactions.

- Enzyme Inhibition: Research has identified derivatives of 6-pentylpiperidin-2-one as effective inhibitors of critical enzymes, such as dihydrofolate reductase (DHFR). The inhibitory activities are quantified through IC50 values, with promising compounds demonstrating values as low as 13.70 µM .

- Antiviral Activity: A series of studies have explored the antiviral properties of piperidine derivatives against influenza viruses. Modifications to the piperidine core have led to compounds that significantly inhibit viral replication .

Material Science

Beyond biological applications, 6-pentylpiperidin-2-one has potential uses in materials science.

- Polymer Chemistry: The compound can be utilized as a monomer in the synthesis of various polymers. Its unique functional groups allow for cross-linking reactions that enhance material properties such as elasticity and thermal stability.

Case Studies

Case Study 1: Opioid Agonist Development

A study focused on synthesizing bivalent ligands based on enkephalin analogues conjugated with 6-pentylpiperidin-2-one derivatives revealed significant binding affinities at opioid receptors. These compounds exhibited both analgesic properties and minimal side effects, showcasing their potential for pain management therapies .

Case Study 2: Antiviral Compound Screening

In a high-throughput screening process, several derivatives of piperidine-based compounds were evaluated for their ability to inhibit influenza virus infection. The results indicated that certain modifications to the 6-pentylpiperidin-2-one structure enhanced antiviral efficacy significantly compared to unmodified analogues .

Mechanism of Action

The mechanism of action of 6-Pentylpiperidin-2-one involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to certain receptors or enzymes, modulating their activity. The ketone group may also participate in hydrogen bonding or other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-pentylpiperidin-2-one with three structural analogs:

*Calculated based on molecular formula. ‡Estimated based on molecular structure.

Key Observations:

- Lipophilicity : The pentyl chain in 6-pentylpiperidin-2-one enhances lipophilicity compared to the methyl or phenyl variants, influencing solubility and membrane permeability.

- Bioactivity : 6-Pentylpiperidin-2-one is associated with plant-derived bioactive extracts, whereas 6-methylpiperidin-2-one is primarily a synthetic intermediate .

Biological Activity

6-Pentylpiperidin-2-one (also known as 6PP) is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

6-Pentylpiperidin-2-one has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- Structural Representation :

This compound belongs to the class of piperidines, which are known for their versatility in pharmacological applications.

Antifungal Properties

6PP exhibits significant antifungal activity against various plant pathogens. Research indicates that it can inhibit the growth of fungi such as Peronophythora litchii, a pathogen affecting lychee crops. The mechanism involves the upregulation of certain genes associated with the target organism's stress response, leading to reduced fungal virulence and growth inhibition .

Phytotoxic Effects

In addition to its antifungal properties, 6PP has demonstrated phytotoxic effects. Studies have shown that it can affect seed germination and plant growth, indicating potential use as a herbicide or in agricultural applications .

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory effects of 6PP. It has been shown to modulate immune responses by inhibiting the proliferation of lymphocytes and reducing cytokine production in vitro. This suggests potential therapeutic applications in autoimmune diseases .

Case Study 1: Antifungal Activity Against P. litchii

A study conducted by Zhang et al. (2023) evaluated the effectiveness of 6PP against P. litchii. The results indicated that treatment with 6PP led to a significant reduction in fungal biomass and lesion development on infected plants.

| Treatment | Lesion Area (cm²) | Fungal Biomass (mg) |

|---|---|---|

| Control | 1.71 | 10.5 |

| 6PP (100 µg/mL) | 0.57 | 3.2 |

| 6PP (200 µg/mL) | 0.42 | 1.8 |

This data supports the potential use of 6PP as a biocontrol agent in agriculture.

Case Study 2: Immunomodulatory Effects

A separate study assessed the immunomodulatory effects of 6PP on human peripheral blood lymphocytes. The compound significantly inhibited phytohemagglutinin-induced proliferation, suggesting its potential role in managing immune responses.

| Concentration (µg/mL) | Proliferation (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

These findings indicate that higher concentrations of 6PP correlate with decreased lymphocyte proliferation, highlighting its immunosuppressive capabilities.

Synthesis Methods

The synthesis of 6-Pentylpiperidin-2-one typically involves multi-step organic reactions, including:

- Formation of Piperidine Ring : Starting from readily available precursors.

- Alkylation : Introducing the pentyl group through alkylation reactions.

- Cyclization : Finalizing the structure through cyclization techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.